

Technical Guide: ^{13}C NMR Characterization of 2-Bromo-2'-hydroxyacetophenone

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Compound of Interest

Compound Name: 2-Bromo-2'-hydroxyacetophenone

CAS No.: 2491-36-3

Cat. No.: B015216

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CAS: 2491-36-3 | Molecular Formula: $\text{C}_8\text{H}_7\text{BrO}_2$ Role: Pharmacophore Scaffold / Benzofuran Intermediate^[1]

Executive Summary

2-Bromo-2'-hydroxyacetophenone (also known as 2-hydroxyphenacyl bromide) is a critical electrophilic intermediate in the synthesis of biologically active heterocycles, particularly coumarins, benzofurans, and flavonoids.^[1]

For drug development professionals, the primary analytical challenge is not merely assigning the spectrum, but distinguishing the product from its precursor (2'-hydroxyacetophenone) and its over-brominated byproducts (2,2-dibromo-...^[1] This guide provides a definitive ^{13}C NMR framework for validating synthesis success, monitoring purity, and understanding the electronic environment defined by the intramolecular hydrogen bond.

Structural Dynamics & Electronic Basis

To interpret the NMR data correctly, one must understand the competing electronic effects governing the chemical shifts.

The Intramolecular Hydrogen Bond (IMHB)

Unlike para-isomers, the ortho-hydroxyl group forms a strong 6-membered intramolecular hydrogen bond with the carbonyl oxygen.[1]

- Effect on C=O: The H-bond withdraws electron density from the carbonyl oxygen, deshielding the carbonyl carbon.[1]
- Effect on C-OH: The resonance-assisted hydrogen bond (RAHB) locks the conformation, making the aromatic signals distinct and non-equivalent even if symmetry were possible (which it is not here).[1]

The Alpha-Halogen Effect

The introduction of Bromine at the alpha position introduces a "Heavy Atom Effect." [1]

- Inductive Effect: Electronegativity suggests a downfield shift.[1]
- Heavy Atom Shielding: Large electron clouds (like Br) often cause an upfield shift relative to chlorides due to spin-orbit coupling effects.[1]
- Net Result: The methylene carbon (CH₂Br) appears in a highly diagnostic region (~30–36 ppm), distinct from the methyl precursor (~26 ppm).

¹³C NMR Spectral Data

Solvent: CDCl₃ (Standard) or DMSO-d₆ (Note: DMSO may disrupt the IMHB, causing slight shifts in C=O and C-OH signals).[1]

Table 1: Representative Chemical Shifts & Assignments

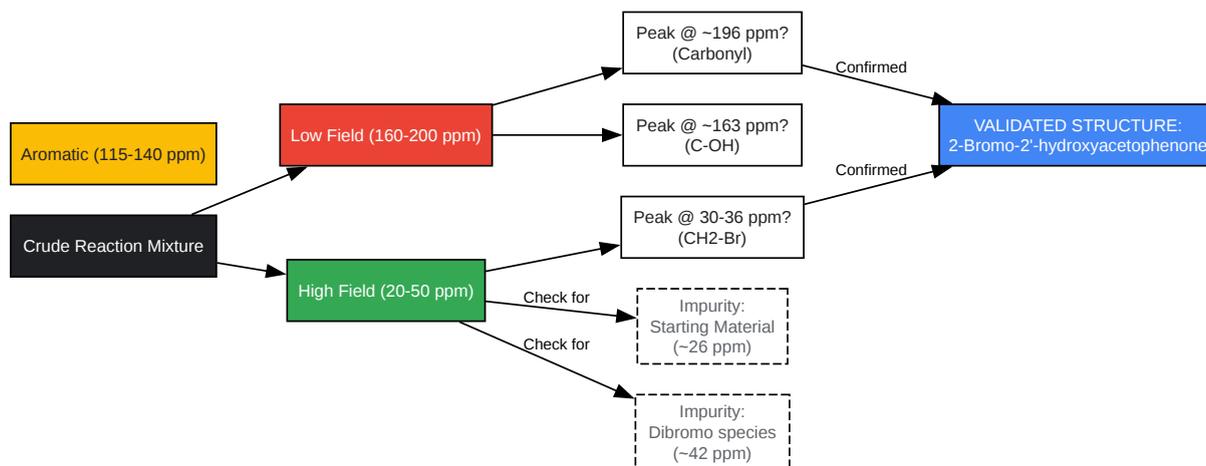
Carbon Type	Position	Shift (δ , ppm)	Multiplicity (DEPT)	Electronic Rationale
Carbonyl	C=O	194.0 – 198.0	C (Quaternary)	Deshielded by C=O anisotropy and H-bonding; slightly shielded by α -Br relative to non-bromo precursor.[1]
Phenolic	C-2'	160.0 – 164.0	C (Quaternary)	Strongly deshielded by direct oxygen attachment (ipso) and H-bond participation.[1]
Aromatic	C-4'	136.0 – 138.0	CH	Para to carbonyl; resonance deshielding.[1]
Aromatic	C-6'	130.0 – 132.0	CH	Ortho to carbonyl; anisotropic deshielding.[1]
Aromatic	C-1'	118.0 – 120.0	C (Quaternary)	Shielded; ortho to electron-donating OH group.[1]
Aromatic	C-5'	118.0 – 120.0	CH	Meta to electron-withdrawing carbonyl.[1]
Aromatic	C-3'	117.0 – 119.0	CH	Ortho to electron-donating OH; shielded.[1]

Aliphatic	CH ₂ -Br	30.0 – 36.0	CH ₂ (Secondary)	Diagnostic Peak. Distinct downfield shift from methyl precursor (26 ppm) but shielded relative to Cl-analogs.[1]
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Critical QC Note: The presence of a peak at ~26.5 ppm indicates unreacted starting material (Methyl ketone). A peak at ~40-45 ppm typically indicates the gem-dibromo impurity (CHBr₂).[1]

Assignment Logic & Diagnostic Workflow

The following diagram illustrates the logical flow for assigning peaks and validating the structure using ¹³C NMR data.



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Caption: Logical workflow for structural validation via ^{13}C NMR, highlighting critical diagnostic regions.

Experimental Protocol: NMR Acquisition

To ensure reproducible data that matches the values above, follow this standardized protocol.

Sample Preparation

- Mass: Weigh 15–20 mg of the solid analyte.
- Solvent: Dissolve in 0.6 mL of CDCl_3 (Deuteriochloroform).
 - Note: CDCl_3 is preferred over DMSO-d_6 for this compound to preserve the intramolecular hydrogen bond character observed in non-polar synthetic environments.[1]
- Filtration: If the solution is cloudy (common with inorganic bromide salts from synthesis), filter through a small plug of glass wool into the NMR tube.[1]

Instrument Parameters (Standard 100 MHz Carbon)

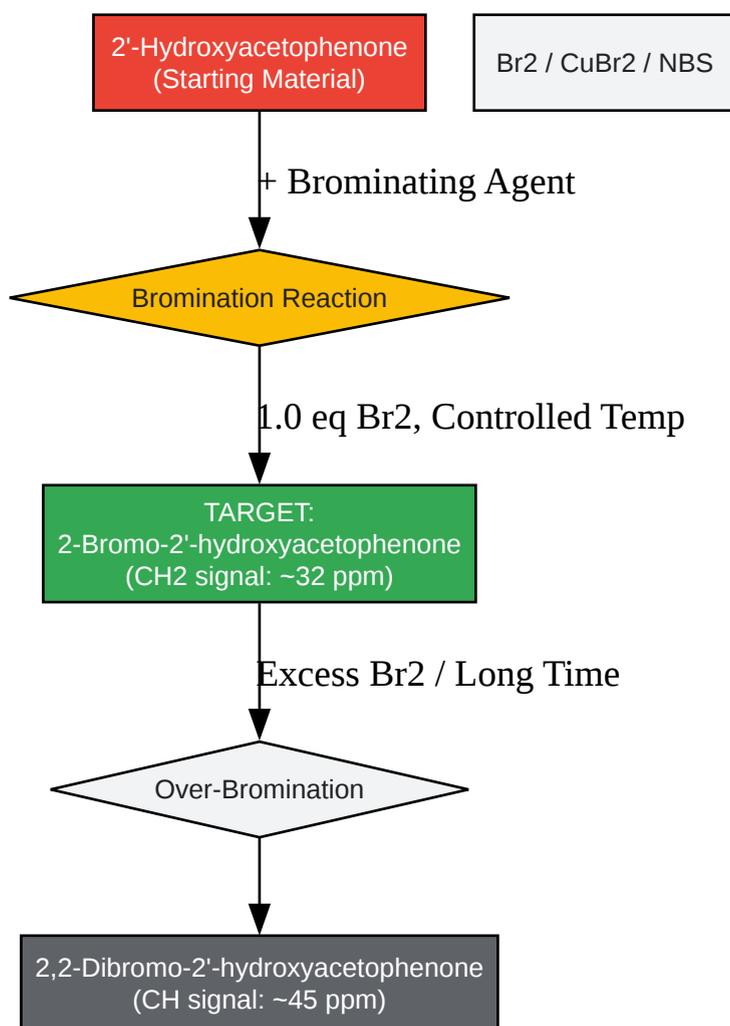
- Pulse Sequence:zgpg30 (Power-gated decoupling).[1]
- Relaxation Delay (D1): Set to 2.0 – 3.0 seconds.
 - Reasoning: The quaternary carbons (C=O and C-OH) have long T1 relaxation times.[1] A short D1 will suppress these signals, making integration (if attempted) or peak picking difficult.[1]
- Scans (NS): Minimum 256 scans (due to the lower sensitivity of quaternary carbons).
- Spectral Width: 0 – 220 ppm.[1]

Synthetic Context: From Precursor to Scaffold

Understanding the source of the sample aids in spectral interpretation. The compound is typically synthesized via the bromination of 2'-hydroxyacetophenone.[1]

Synthesis & Impurity Pathway

The following diagram details the reaction pathway and where spectral monitoring is required.



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Caption: Synthetic pathway highlighting the origin of key NMR impurities (Starting Material vs. Dibromo).

Troubleshooting Synthesis via NMR

- Problem: Weak Carbonyl Signal (~195 ppm).
 - Cause: Insufficient relaxation delay (D1) or saturation.[1] Increase D1 to 5 seconds.
- Problem: Doublet peaks in the proton spectrum (not 13C) for the CH2 group.
 - Cause: If the molecule is chiral (not applicable here) or if restricted rotation occurs due to bulky substituents, the CH2 protons can become diastereotopic. In **2-bromo-2'**

hydroxyacetophenone, the CH₂ is usually a singlet, but in chiral solvents or complex mixtures, splitting can occur.[1]

- Problem: Extra peaks in the aromatic region (115-130 ppm).
 - Cause: Likely regioisomers (e.g., 5-bromo-2'-hydroxyacetophenone) if the starting material was impure or if bromination occurred on the ring instead of the alpha-carbon (rare with proper conditions, but possible with Lewis acids).[1]

References

- PubChem.**2-Bromo-2'-hydroxyacetophenone** (Compound).[1][2] National Library of Medicine.[1] Available at: [\[Link\]](#)[1]
- SDBS.Spectral Database for Organic Compounds.[1] SDBS No. 4661 (Analogous data for acetophenone derivatives).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] Available at: [\[Link\]](#)[1]
- Abraham, R. J., et al. "1H and 13C NMR prediction." [1] Chem. Rev.[1] (General reference for alpha-halo ketone shifts).
- Reich, H. J. Structure Determination Using NMR.[1] University of Wisconsin-Madison.[1] (Reference for Heavy Atom Effects). Available at: [\[Link\]](#)[1]

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Sources

- [1. 2-Bromo-2'-hydroxyacetophenone | C₈H₇BrO₂ | CID 200671 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 5'-Bromo-2'-hydroxyacetophenone | C₈H₇BrO₂ | CID 95991 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

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